molecular formula C16H19NO2S B4689746 N-(4-methoxyphenyl)-5-thiophen-2-ylpentanamide

N-(4-methoxyphenyl)-5-thiophen-2-ylpentanamide

Cat. No.: B4689746
M. Wt: 289.4 g/mol
InChI Key: IKXLUXOORDXRJM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-thiophen-2-ylpentanamide: is an organic compound that features a methoxyphenyl group and a thiophene ring connected by a pentanamide chain

Scientific Research Applications

N-(4-methoxyphenyl)-5-thiophen-2-ylpentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-5-thiophen-2-ylpentanamide typically involves a multi-step process. One common method starts with the preparation of 4-methoxyphenylamine, which is then reacted with thiophene-2-carboxylic acid to form an amide bond. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely. The purification process may also be scaled up using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-5-thiophen-2-ylpentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of N-(4-hydroxyphenyl)-5-thiophen-2-ylpentanamide.

    Reduction: Formation of N-(4-methoxyphenyl)-5-thiophen-2-ylpentylamine.

    Substitution: Formation of various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-thiophen-2-ylpentanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-2-thiophen-2-ylacetamide
  • N-(4-methoxyphenyl)-3-thiophen-2-ylpropanamide
  • N-(4-methoxyphenyl)-4-thiophen-2-ybutanamide

Uniqueness: N-(4-methoxyphenyl)-5-thiophen-2-ylpentanamide is unique due to its specific structural features, such as the length of the pentanamide chain and the presence of both methoxyphenyl and thiophene groups

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-thiophen-2-ylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-19-14-10-8-13(9-11-14)17-16(18)7-3-2-5-15-6-4-12-20-15/h4,6,8-12H,2-3,5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXLUXOORDXRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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